molecular formula C19H13ClN6O3S B11696991 (4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11696991
M. Wt: 440.9 g/mol
InChI Key: IDPIBTVCASXDGI-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazolone core, and a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyrazolone core. The final step involves the condensation of the pyrazolone derivative with 2-(2-chloro-4-nitrophenyl)hydrazine under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents that facilitate the desired transformations. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can lead to various substituted derivatives.

Scientific Research Applications

(4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and thiazole moieties are likely involved in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H13ClN6O3S

Molecular Weight

440.9 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H13ClN6O3S/c1-11-17(23-22-15-8-7-13(26(28)29)9-14(15)20)18(27)25(24-11)19-21-16(10-30-19)12-5-3-2-4-6-12/h2-10,24H,1H3

InChI Key

IDPIBTVCASXDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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